4-Bromo-5-methylthiophene-2-carbaldehyde

Description

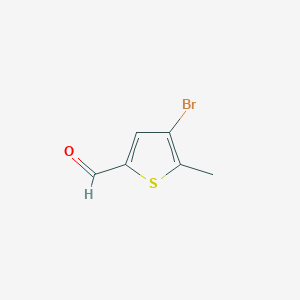

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrOS/c1-4-6(7)2-5(3-8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBRLTKLAXZRPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573834 | |

| Record name | 4-Bromo-5-methylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29421-75-8 | |

| Record name | 4-Bromo-5-methylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5-methylthiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-5-methylthiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-methylthiophene-2-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its thiophene core, substituted with a reactive aldehyde and a synthetically adaptable bromo group, provides two distinct points for molecular elaboration. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing researchers with the foundational knowledge to effectively utilize this compound in their work. Thiophene derivatives, in general, are recognized for their wide range of biological activities, making this particular aldehyde a valuable starting material for the discovery of novel therapeutics.[1]

Chemical Identity and Properties

This section provides the key identifiers and physicochemical properties of 4-Bromo-5-methylthiophene-2-carbaldehyde.

| Property | Value | Source |

| CAS Number | 29421-75-8 | |

| Molecular Formula | C₆H₅BrOS | [2] |

| Molecular Weight | 205.07 g/mol | [2] |

| IUPAC Name | 4-bromo-5-methylthiophene-2-carbaldehyde | |

| Physical Form | Solid | |

| Purity | Typically ≥98% |

Synthesis and Purification

The synthesis of 4-Bromo-5-methylthiophene-2-carbaldehyde can be approached through several strategic routes, primarily involving the sequential functionalization of a 2-methylthiophene precursor. The most common and logical approach involves an initial formylation followed by a regioselective bromination.

Synthetic Pathway: Vilsmeier-Haack Formylation followed by Bromination

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like thiophene.[3][4][5] Starting with 2-methylthiophene, the formyl group is introduced at the C5 position due to the directing effect of the methyl group. Subsequent bromination is then directed to the C4 position.

Sources

4-Bromo-5-methylthiophene-2-carbaldehyde molecular weight

An In-Depth Technical Guide to 4-Bromo-5-methylthiophene-2-carbaldehyde: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-bromo-5-methylthiophene-2-carbaldehyde, a key heterocyclic building block in modern organic synthesis. Intended for researchers, medicinal chemists, and materials scientists, this document delves into the molecule's fundamental properties, synthetic pathways, characterization, and strategic applications, with a focus on the underlying chemical principles that guide its use in the laboratory.

Core Molecular Profile and Physicochemical Properties

4-Bromo-5-methylthiophene-2-carbaldehyde (CAS No. 29421-75-8) is a disubstituted thiophene derivative featuring a bromine atom, a methyl group, and a formyl (aldehyde) group at strategic positions on the heterocyclic ring.[1][2][3] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate for constructing more complex molecular architectures.[1] The aldehyde serves as a handle for a wide range of transformations, while the carbon-bromine bond is primed for participation in transition-metal-catalyzed cross-coupling reactions.

The core physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrOS | [2][3][4] |

| Molecular Weight | 205.07 g/mol | [1][2][3] |

| CAS Number | 29421-75-8 | [1][2] |

| IUPAC Name | 4-bromo-5-methylthiophene-2-carbaldehyde | [4][5] |

| Appearance | Solid | [2][5] |

| Purity | Typically >97% | [2][5] |

| Boiling Point | 266.8 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.667 g/cm³ (Predicted) | [4] |

| InChI Key | NXBRLTKLAXZRPO-UHFFFAOYSA-N | [1][2][5] |

Strategic Synthesis of the Thiophene Scaffold

The synthesis of 4-bromo-5-methylthiophene-2-carbaldehyde requires careful regiochemical control to install the three different substituents at the correct positions on the thiophene ring. The chosen pathway often depends on the availability of starting materials and the desired scale of the reaction. Two logical and commonly employed strategies involve either formylation followed by bromination or bromination followed by formylation.

Pathway A: Formylation Preceding Bromination

This is often the more direct approach. The synthesis begins with the commercially available 2-methylthiophene.

-

Vilsmeier-Haack Formylation: The first step is the introduction of the aldehyde group at the C2 position. 2-Methylthiophene is an electron-rich heterocycle, and the methyl group is an ortho-, para-director (activating the C5 and C3 positions). The Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) is a mild and effective method for formylating such systems. The reaction proceeds preferentially at the C5 position due to steric hindrance from the methyl group at C2, but formylation at C2 is also possible. Starting with 5-methylthiophene-2-carbaldehyde simplifies the process.

-

Regioselective Bromination: The subsequent step is the critical bromination of 5-methylthiophene-2-carbaldehyde. The existing methyl and aldehyde groups direct the incoming electrophile (bromine). The aldehyde is a deactivating group, while the methyl group is activating. Electrophilic substitution will occur at the most activated available position, which is C4. A mild brominating agent like N-Bromosuccinimide (NBS) in a solvent such as acetic acid or a chlorinated solvent is typically employed to achieve selective monobromination and prevent over-bromination.

Caption: Synthetic route via late-stage bromination.

Pathway B: Bromination Preceding Formylation

An alternative strategy involves introducing the bromine atom prior to the aldehyde.

-

Bromination of 2-Methylthiophene: The initial bromination of 2-methylthiophene must be carefully controlled to yield 3-bromo-2-methylthiophene.[1] The methyl group activates both the C3 and C5 positions, so a mixture of isomers is possible. Reaction conditions (temperature, solvent, brominating agent) must be optimized to favor the desired 3-bromo isomer.

-

Directed Formylation: With the C3 position blocked by bromine, a subsequent formylation reaction can be directed to an available carbon. A Vilsmeier-Haack reaction on 3-bromo-2-methylthiophene would be expected to introduce the formyl group at the vacant and activated C5 position, yielding the target molecule.[1] Alternatively, a metal-halogen exchange using an organolithium reagent (like n-BuLi) at low temperature followed by quenching with DMF can also achieve formylation at the C5 position.

Caption: Synthesis via ortho-formylation of a brominated precursor.

Spectroscopic Characterization and Validation

Confirming the identity and purity of 4-bromo-5-methylthiophene-2-carbaldehyde is paramount. A combination of NMR, IR, and Mass Spectrometry provides a definitive structural fingerprint.

| Technique | Expected Signature | Rationale |

| ¹H NMR | • Singlet, ~9.8-10.0 ppm (1H, -CHO)• Singlet, ~7.5-7.8 ppm (1H, Thiophene-H)• Singlet, ~2.5-2.7 ppm (3H, -CH₃) | The aldehyde proton is highly deshielded. The single proton on the thiophene ring (at C3) appears as a singlet with no adjacent protons to couple with. The methyl protons also appear as a singlet. |

| ¹³C NMR | • ~180-185 ppm (C=O)• ~125-150 ppm (4x Thiophene-C)• ~15-20 ppm (-CH₃) | The aldehyde carbonyl carbon is characteristic. Four distinct signals are expected for the thiophene ring carbons, including the carbon bearing the bromine (which will be at a lower field). The methyl carbon appears in the aliphatic region. |

| FT-IR | • Strong, sharp peak at ~1670-1690 cm⁻¹• Peaks at ~2820 and ~2720 cm⁻¹ (Fermi doublet) | The C=O stretch of the aromatic aldehyde is a dominant feature. The pair of peaks for the aldehyde C-H stretch are also highly characteristic. |

| Mass Spec. | • Isotopic cluster for M⁺ and [M+2]⁺ in ~1:1 ratio | The most definitive feature is the isotopic signature of bromine. The natural abundance of ⁷⁹Br and ⁸¹Br is nearly equal, resulting in two molecular ion peaks of similar intensity separated by 2 m/z units. |

Reactivity and Applications in Drug Development & Materials Science

The utility of 4-bromo-5-methylthiophene-2-carbaldehyde stems from the orthogonal reactivity of its two primary functional groups. This allows for sequential and selective modifications, making it a powerful scaffold.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an ideal handle for Suzuki, Stille, Heck, and Sonogashira cross-coupling reactions.[1] This enables the direct installation of various aryl, heteroaryl, or alkyl groups at the C4 position of the thiophene ring. Such modifications are fundamental in tuning the electronic and photophysical properties of materials or in exploring the structure-activity relationship (SAR) of potential drug candidates.[1] For example, its use in Suzuki reactions allows for the synthesis of 4-arylthiophene-2-carbaldehydes, which have been investigated for their biological activities.[6]

Caption: Suzuki coupling workflow using the title compound.

Aldehyde Chemistry

The aldehyde group at C2 is a versatile functional group that can undergo:

-

Reductive Amination: To introduce amine functionalities for pharmaceutical applications.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To extend conjugation by forming alkenes, crucial for developing organic electronic materials.

-

Oxidation: To form the corresponding carboxylic acid, providing another key synthetic handle.

-

Condensation Reactions: With active methylene compounds to build more complex heterocyclic systems.

This dual reactivity makes the compound a cornerstone for creating diverse chemical libraries for screening in drug discovery and for synthesizing novel conductive polymers and organic semiconductors.[1]

Safety, Handling, and Storage

From a safety perspective, 4-bromo-5-methylthiophene-2-carbaldehyde must be handled with appropriate care.

-

Hazard Profile: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[3][7] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[3][7][8]

-

Handling Precautions: Use only in a well-ventilated area, preferably a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid breathing dust, fumes, or vapors.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[5] It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[9]

Experimental Protocol: Palladium-Catalyzed Suzuki Coupling

The following protocol is a representative, self-validating workflow for the Suzuki coupling of 4-bromo-5-methylthiophene-2-carbaldehyde with phenylboronic acid.

Objective: To synthesize 4-phenyl-5-methylthiophene-2-carbaldehyde.

Materials:

-

4-Bromo-5-methylthiophene-2-carbaldehyde (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene and Water (4:1 v/v), degassed

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-5-methylthiophene-2-carbaldehyde (e.g., 205 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

-

Catalyst Addition: Briefly remove the stopper and add the palladium catalyst (35 mg, 0.03 mmol).

-

Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Via syringe, add degassed toluene (8 mL) and degassed water (2 mL).

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-phenyl-5-methylthiophene-2-carbaldehyde.

-

Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry as described in Section 3.

References

-

4-Bromo-5-methylthiophene-2-carboxaldehyde - High purity | EN - Georganics. [Link]

-

5-Bromo-4-methyl-2-thiophenecarboxaldehyde SDS, 189331-47-3 Safety Data Sheets - ChemSrc. [Link]

-

4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792 - PubChem. [Link]

-

Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - NIH National Library of Medicine. [Link]

-

D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells - The Royal Society of Chemistry. [Link]

-

Safety Data Sheet - SynZeal. [Link]

-

Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde - MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Bromo-5-methylthiophene-2-carboxaldehyde | CymitQuimica [cymitquimica.com]

- 3. 4-Bromo-5-methylthiophene-2-carboxaldehyde - High purity | EN [georganics.sk]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 4-Bromo-5-methylthiophene-2-carbaldehyde | 29421-75-8 [sigmaaldrich.com]

- 6. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synzeal.com [synzeal.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-methylthiophene-2-carbaldehyde

Introduction: The Strategic Importance of 4-Bromo-5-methylthiophene-2-carbaldehyde

4-Bromo-5-methylthiophene-2-carbaldehyde is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique trifunctionalized thiophene core, featuring a nucleophilic methyl group, an electrophilic aldehyde, and a versatile bromine atom, offers a rich platform for molecular elaboration. This compound serves as a key intermediate in the synthesis of a diverse array of bioactive molecules and advanced organic materials. The bromine and aldehyde functionalities provide two distinct and orthogonal sites for chemical modification, particularly for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Thiophene derivatives, in general, are integral to numerous FDA-approved drugs and are explored for a wide range of therapeutic applications.

This technical guide provides a comprehensive overview of the most reliable and efficient synthetic route to 4-Bromo-5-methylthiophene-2-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. The focus is on a robust two-step synthesis commencing with the regioselective bromination of 2-methylthiophene, followed by a Vilsmeier-Haack formylation. This guide will delve into the mechanistic underpinnings of each step, provide detailed, field-proven experimental protocols, and present key characterization data to ensure the synthesis of a high-purity final product.

Strategic Synthesis Pathway: A Two-Step Approach

The most judicious and scalable synthetic strategy for 4-Bromo-5-methylthiophene-2-carbaldehyde involves a two-step sequence. This approach prioritizes regiochemical control and utilizes readily available starting materials.

Overall Synthetic Scheme:

Figure 2: Mechanism of NBS bromination of 2-methylthiophene.

Detailed Experimental Protocol: Synthesis of 3-Bromo-2-methylthiophene

Materials:

-

2-Methylthiophene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq) * Acetonitrile (solvent)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-methylthiophene (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C under a nitrogen atmosphere. 2. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using hexane as the eluent to afford 3-bromo-2-methylthiophene as a colorless oil.

Characterization Data for 3-Bromo-2-methylthiophene

| Property | Value | Source |

| Molecular Formula | C₅H₅BrS | [2] |

| Molecular Weight | 177.06 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 79-80 °C at 20 mmHg | |

| ¹H NMR (CDCl₃) | δ 7.20 (d, J=5.6 Hz, 1H), 6.85 (d, J=5.6 Hz, 1H), 2.45 (s, 3H) | |

| ¹³C NMR (CDCl₃) | δ 138.0, 128.9, 125.4, 109.8, 15.2 | |

| MS (EI) | m/z 178/176 (M+), 97 (M-Br) |

Part 2: Vilsmeier-Haack Formylation of 3-Bromo-2-methylthiophene

The second step involves the formylation of 3-bromo-2-methylthiophene at the vacant and electron-rich C5 position. The Vilsmeier-Haack reaction is the method of choice for this transformation, offering high yields and regioselectivity. [1]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. [3][4]2. Electrophilic Aromatic Substitution: The electron-rich 3-bromo-2-methylthiophene attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton and hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired aldehyde. [5]

Figure 3: Mechanism of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol: Synthesis of 4-Bromo-5-methylthiophene-2-carbaldehyde

Materials:

-

3-Bromo-2-methylthiophene (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Dichloromethane (DCM) (co-solvent, optional)

-

Ice

-

Saturated aqueous sodium acetate solution

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

In a dry three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (acting as solvent) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. [3]3. After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 3-bromo-2-methylthiophene (1.0 eq) in a minimal amount of DMF or DCM to the freshly prepared Vilsmeier reagent at 0 °C.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the mixture by the slow addition of a saturated aqueous sodium acetate solution.

-

Extract the product with ethyl acetate. Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield 4-Bromo-5-methylthiophene-2-carbaldehyde as a solid.

Quantitative Data and Characterization

| Parameter | 3-Bromo-2-methylthiophene | 4-Bromo-5-methylthiophene-2-carbaldehyde |

| Typical Yield | 85-95% | 70-85% |

| Appearance | Colorless to pale yellow liquid | Off-white to yellow solid |

| Molecular Formula | C₅H₅BrS | C₆H₅BrOS |

| Molecular Weight | 177.06 g/mol [2] | 205.07 g/mol |

| ¹H NMR (CDCl₃) | δ 7.20 (d, 1H), 6.85 (d, 1H), 2.45 (s, 3H) | δ 9.85 (s, 1H), 7.60 (s, 1H), 2.50 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 138.0, 128.9, 125.4, 109.8, 15.2 | δ 182.5, 145.1, 142.3, 136.8, 118.9, 15.8 |

| IR (KBr, cm⁻¹) | ~3100 (C-H arom.), ~2920 (C-H aliph.), ~1450, ~1050 | ~3100 (C-H arom.), ~2920 (C-H aliph.), ~1670 (C=O aldehyde) |

| MS (EI) | m/z 178/176 (M+) | m/z 206/204 (M+) |

Conclusion and Future Perspectives

The two-step synthesis of 4-Bromo-5-methylthiophene-2-carbaldehyde detailed in this guide represents a reliable and efficient methodology for accessing this valuable synthetic intermediate. The regiochemical outcomes of both the bromination and the Vilsmeier-Haack formylation are well-controlled, ensuring a high-purity final product. The protocols provided are robust and scalable, making them suitable for both academic research and industrial drug development settings.

The strategic positioning of the functional groups in 4-Bromo-5-methylthiophene-2-carbaldehyde opens up a vast chemical space for the synthesis of novel compounds. Future applications will undoubtedly leverage this platform for the development of new therapeutics and advanced materials with tailored electronic and optical properties.

References

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

PubChem. 3-Bromo-2-methylthiophene. [Link]

-

PubChem. 3-Bromo-2-(methylthio)thiophene. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

Sources

An In-depth Technical Guide to 4-Bromo-5-methylthiophene-2-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-methylthiophene-2-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive aldehyde, a versatile bromine atom, and a methyl group on a thiophene scaffold, allows for a wide array of chemical transformations. This guide provides a comprehensive overview of its synthesis, properties, key reactions, and applications, offering valuable insights for researchers and developers in the field. The strategic positioning of its functional groups makes it an ideal starting material for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents and advanced organic materials.[1] Thiophene derivatives, in general, are known to exhibit a broad range of biological activities and are key components in the development of organic semiconductors and conductive polymers.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-5-methylthiophene-2-carbaldehyde is presented in the table below.

| Property | Value | Reference |

| CAS Number | 29421-75-8 | |

| Molecular Formula | C₆H₅BrOS | |

| Molecular Weight | 205.07 g/mol | |

| Appearance | Solid | |

| Purity | ≥97% | |

| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place |

Synthesis of 4-Bromo-5-methylthiophene-2-carbaldehyde

The synthesis of 4-Bromo-5-methylthiophene-2-carbaldehyde can be achieved through a multi-step process, most commonly involving the Vilsmeier-Haack formylation of a suitable thiophene precursor followed by regioselective bromination. The following protocol is a representative method that may require optimization based on specific laboratory conditions.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction and Bromination

This protocol outlines a two-step synthesis starting from 2-methylthiophene.

Step 1: Vilsmeier-Haack Formylation of 2-Methylthiophene to yield 5-Methylthiophene-2-carbaldehyde

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] The reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][3]

-

Materials: 2-Methylthiophene, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM, anhydrous), Sodium acetate, Water, Diethyl ether, Brine, Anhydrous Sodium Sulfate.

-

Procedure:

-

To a solution of 2-methylthiophene (1.0 equiv) in anhydrous DMF (10.0 equiv), add POCl₃ (1.5 equiv) dropwise at 0 °C under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 6-8 hours.

-

Upon completion (monitored by TLC), carefully pour the reaction mixture onto crushed ice.

-

Add a solution of sodium acetate (5.6 equiv) in water and stir for 15 minutes.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 5-methylthiophene-2-carbaldehyde.

-

Step 2: Bromination of 5-Methylthiophene-2-carbaldehyde

Regioselective bromination at the 4-position of the thiophene ring is achieved using a suitable brominating agent.

-

Materials: 5-Methylthiophene-2-carbaldehyde, N-Bromosuccinimide (NBS), Acetic acid, Chloroform, Sodium bicarbonate solution, Water, Brine, Anhydrous Sodium Sulfate.

-

Procedure:

-

Dissolve 5-methylthiophene-2-carbaldehyde (1.0 equiv) in a mixture of acetic acid and chloroform.

-

Add N-Bromosuccinimide (1.1 equiv) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours at room temperature.

-

After completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with chloroform.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield 4-Bromo-5-methylthiophene-2-carbaldehyde.

-

Spectroscopic Characterization

The structural elucidation of 4-Bromo-5-methylthiophene-2-carbaldehyde is confirmed through various spectroscopic techniques.

| Technique | Key Data |

| ¹H NMR | The aldehyde proton is expected as a singlet around δ 9.8 ppm. The thiophene ring proton should appear as a singlet in the aromatic region (δ 7.0-8.0 ppm). The methyl protons will be a singlet further upfield, typically around δ 2.0-2.5 ppm.[1] |

| ¹³C NMR | The carbonyl carbon of the aldehyde is expected to resonate at approximately δ 182 ppm. The carbons of the thiophene ring will appear in the aromatic region (δ 120-150 ppm). The methyl carbon will be observed upfield, around δ 15-20 ppm. |

| FTIR (cm⁻¹) | A strong absorption band for the carbonyl (C=O) stretch of the aldehyde is typically observed in the range of 1680-1700 cm⁻¹. C-H stretching of the aldehyde may appear as a pair of bands around 2820 and 2720 cm⁻¹. C-H stretching of the thiophene ring is expected around 3100 cm⁻¹. |

| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a bromine atom. |

Chemical Reactivity and Synthetic Applications

The dual reactivity of the aldehyde and bromo functionalities makes this compound a valuable intermediate for a variety of chemical transformations.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 4-position is readily displaced via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1][5] This allows for the introduction of a wide range of aryl and heteroaryl substituents.

-

Materials: 4-Bromo-5-methylthiophene-2-carbaldehyde, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃, Na₂CO₃, or CsF), Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF), Inert atmosphere (Nitrogen or Argon).

-

Procedure:

-

In a reaction vessel, combine 4-Bromo-5-methylthiophene-2-carbaldehyde (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.05-0.1 equiv), and the base (2.0-10.0 equiv).

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere at 80-150 °C for 4-24 hours. The reaction can also be performed under microwave irradiation for a shorter duration.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by column chromatography.

-

Wittig Olefination

The aldehyde functional group is a versatile handle for various transformations, including the Wittig reaction to form alkenes.[6] This reaction is highly reliable for converting aldehydes and ketones into C=C double bonds.[6]

-

Materials: 4-Bromo-5-methylthiophene-2-carbaldehyde, Phosphonium ylide (Wittig reagent), Anhydrous solvent (e.g., THF or Dichloromethane), Inert atmosphere.

-

Procedure:

-

Dissolve 4-Bromo-5-methylthiophene-2-carbaldehyde (1.0 equiv) in an anhydrous solvent under an inert atmosphere.

-

Add the phosphonium ylide (1.2 equiv) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

-

Upon completion, evaporate the solvent.

-

The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

-

Purify by dissolving the mixture in a non-polar solvent system (e.g., 25% diethyl ether in hexanes) to precipitate the triphenylphosphine oxide, followed by filtration and concentration of the filtrate. Further purification can be achieved by column chromatography.[6]

-

Applications in Research and Development

Medicinal Chemistry

Thiophene-containing compounds are a well-established class of pharmacophores with a wide range of biological activities.[7] 4-Bromo-5-methylthiophene-2-carbaldehyde serves as a key starting material for the synthesis of novel bioactive molecules. The thiophene scaffold can be found in numerous approved drugs, highlighting its importance in drug discovery.[7] Derivatives of this compound are being investigated for various therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1]

Materials Science

In the field of materials science, this compound is a valuable precursor for the synthesis of organic semiconductors, conductive polymers, and non-linear optical materials.[1] The ability to introduce various aryl groups via Suzuki coupling allows for the fine-tuning of the electronic and optical properties of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and flexible electronics.[8]

Safety and Handling

4-Bromo-5-methylthiophene-2-carbaldehyde is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[9]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312). IF ON SKIN: Wash with plenty of soap and water (P302+P352). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

-

Storage: Keep in a dark place, under an inert atmosphere, at 2-8°C.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

References

-

Vilsmeier-Haack Reaction - NROChemistry. [Link]

-

6: The Wittig Reaction (Experiment) - Chemistry LibreTexts. [Link]

-

General. [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - NIH. [Link]

-

Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation - The Royal Society of Chemistry. [Link]

-

4-Bromo-5-methylthiophene-2-carboxaldehyde - High purity | EN - Georganics. [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

-

A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

-

The Suzuki Reaction - Andrew G Myers Research Group. [Link]

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - ResearchGate. [Link]

-

13C NMR spectra of synthesized model compound 4f. - ResearchGate. [Link]

-

Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde - MDPI. [Link]

-

Organic Electronics in Flexible Devices: Engineering Strategy, Synthesis, And Application. [Link]

-

Emerging Heterocycles as Bioactive Compounds | Frontiers Research Topic. [Link]

-

Designing Organic Semiconducting Materials - The Promise of Flexible Electronics - AZoM. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. frontiersin.org [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. 4-Bromo-5-methylthiophene-2-carboxaldehyde - High purity | EN [georganics.sk]

Navigating the Synthesis Landscape: A Technical Safety Guide to 4-Bromo-5-methylthiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Hazard Profile of a Key Synthetic Intermediate

4-Bromo-5-methylthiophene-2-carbaldehyde, a substituted thiophene derivative, serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecules.[1][2] Its unique structure, featuring a reactive aldehyde group and a bromo-methylated thiophene ring, allows for a diverse range of chemical transformations. However, the very reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency responses pertinent to 4-Bromo-5-methylthiophene-2-carbaldehyde, empowering researchers to work safely and effectively.

Section 1: GHS Hazard Identification and Classification

4-Bromo-5-methylthiophene-2-carbaldehyde is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][3]

GHS Classification:

-

Skin Irritation: Category 2[3]

-

Eye Irritation: Category 2[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[3]

-

Acute Toxicity (Oral, Dermal, Inhalation): While not universally classified, some sources indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[1][4]

Signal Word: Warning[3]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

Pictograms:

Section 2: Physical and Chemical Properties

A clear understanding of the physical and chemical properties of 4-Bromo-5-methylthiophene-2-carbaldehyde is fundamental to its safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrOS | [5][6] |

| Molecular Weight | 205.07 g/mol | [5][6] |

| Physical Form | Solid | [6] |

| Boiling Point | 266.767°C at 760 mmHg | [5] |

| Flash Point | 115.137°C | [5] |

| Density | 1.667 g/cm³ | [5] |

Note: Physical property data can vary between suppliers. The values presented here are representative.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimizing exposure risk and ensuring laboratory safety.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

-

Ventilation: All handling of 4-Bromo-5-methylthiophene-2-carbaldehyde should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]

-

Eye and Face Protection: Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes and airborne particles.[3]

-

Skin Protection: Wear impervious, flame-resistant clothing and gloves.[3] Gloves should be inspected for integrity before each use.[3]

-

Respiratory Protection: If exposure limits are likely to be exceeded or if irritation is experienced, a full-face respirator with an appropriate filter should be used.[3]

Storage Requirements

Proper storage is critical to maintaining the stability of the compound and preventing accidental release.

-

Container: Store in a tightly closed container.[3]

-

Environment: Keep in a dry, cool, and well-ventilated place.[3][8] The recommended storage temperature is between 2-8°C, in an inert atmosphere, and protected from light.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[8][9]

Caption: Workflow for the safe handling of 4-Bromo-5-methylthiophene-2-carbaldehyde.

Section 4: Emergency Procedures and First Aid

Prompt and correct action in the event of an emergency can significantly mitigate harm.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][7]

-

Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][7]

-

Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[3][9] Seek immediate medical attention.

-

Ingestion: Rinse mouth with water.[3] Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[7][10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][10] Water spray can also be used to cool containers.[8][9]

-

Specific Hazards: Hazardous decomposition products may include carbon monoxide, carbon dioxide, hydrogen halides, and sulfur oxides.[9]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][9]

Caption: First-aid response flowchart for exposure incidents.

Section 5: Toxicological and Ecological Information

A significant gap exists in the publicly available toxicological and ecological data for 4-Bromo-5-methylthiophene-2-carbaldehyde.

-

Toxicological Data: Most safety data sheets report "no data available" for acute and chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity.[3][9]

-

Ecological Data: Similarly, information regarding persistence, degradability, bioaccumulative potential, and mobility in soil is not available.[3]

Given the lack of comprehensive data, it is crucial to handle this compound with the assumption that it may have unknown long-term health and environmental effects. All waste containing this chemical should be treated as hazardous and disposed of in accordance with local, state, and federal regulations.[3]

Conclusion: A Commitment to a Culture of Safety

4-Bromo-5-methylthiophene-2-carbaldehyde is a potent tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to a deep respect for its potential hazards. By integrating the principles of GHS, adhering to rigorous handling and storage protocols, and being prepared for emergency situations, researchers can confidently and safely unlock the synthetic potential of this valuable intermediate. The absence of comprehensive toxicological and ecological data underscores the importance of a precautionary approach, reinforcing the foundational principle of laboratory safety: to treat all chemicals with the respect they command.

References

-

4-Bromo-5-methylthiophene-2-carboxaldehyde. (n.d.). Georganics. Retrieved January 10, 2026, from [Link]

-

4-Bromothiophene-2-carbaldehyde. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

4-Bromo-5-methylthiophene-2-carbaldehyde. (n.d.). MySkinRecipes. Retrieved January 10, 2026, from [Link]

Sources

- 1. 4-Bromo-5-methylthiophene-2-carboxaldehyde - High purity | EN [georganics.sk]

- 2. 4-Bromo-5-methylthiophene-2-carbaldehyde [myskinrecipes.com]

- 3. echemi.com [echemi.com]

- 4. 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 4-Bromo-5-methylthiophene-2-carboxaldehyde | CymitQuimica [cymitquimica.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

The Alchemist's Guide to Thiophene: A Technical Primer on Core Synthesis Strategies

Introduction: The Enduring Legacy of the Thiophene Nucleus in Drug Discovery and Materials Science

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in the architecture of modern functional organic molecules. Its unique electronic properties, arising from the interplay of the sulfur atom's lone pairs with the π-system, confer upon it a privileged status in medicinal chemistry and materials science.[1][2] Thiophene derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[2][3][4] In the realm of materials, the thiophene motif is the fundamental repeating unit in polythiophenes, a class of conducting polymers with significant applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics.[5]

The synthetic accessibility and the potential for diverse functionalization of the thiophene core are key to its widespread utility. The choice of starting material is a critical first step that dictates the overall synthetic strategy, influencing factors such as cost, efficiency, and the attainable substitution patterns on the final product. This guide provides an in-depth exploration of the principal starting materials and the seminal synthetic transformations that enable the construction and elaboration of the thiophene nucleus. We will delve into the mechanistic underpinnings of these reactions, offering not just protocols, but a deeper understanding of the chemical logic that drives these powerful synthetic tools.

Part 1: Constructing the Core: Classical Approaches to Thiophene Synthesis

The foundational methods for assembling the thiophene ring from acyclic precursors remain highly relevant in contemporary synthesis due to their reliability and the accessibility of the required starting materials. These classical reactions often involve the condensation of open-chain carbon skeletons with a sulfur source.

The Paal-Knorr Thiophene Synthesis: From 1,4-Dicarbonyls to the Thiophene Ring

The Paal-Knorr synthesis is a robust and widely employed method for the preparation of substituted thiophenes from 1,4-dicarbonyl compounds.[6][7] The reaction is typically carried out in the presence of a sulfurizing agent, which also often acts as a dehydrating agent.

Core Starting Materials:

-

1,4-Dicarbonyl Compounds: Succinaldehyde, hexane-2,5-dione, and their derivatives are the key building blocks. The nature of the substituents on the dicarbonyl dictates the substitution pattern of the resulting thiophene.

-

Sulfurizing Agents: Phosphorus pentasulfide (P₄S₁₀) is the traditional reagent.[5][6] Lawesson's reagent is a milder and often more effective alternative that can lead to higher yields and cleaner reactions.[6][7] Hydrogen sulfide in the presence of an acid catalyst has also been used.[1]

Mechanistic Rationale: The reaction is believed to proceed through the initial conversion of one or both carbonyl groups into thiocarbonyls.[8] This is followed by enolization or thioenolization and subsequent intramolecular cyclization. The final step is a dehydration event to yield the aromatic thiophene ring. The use of potent dehydrating/sulfurizing agents drives the reaction to completion.[6]

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene via Paal-Knorr Reaction

Materials:

-

Hexane-2,5-dione (1,4-dicarbonyl)

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous solvent (e.g., toluene or xylene)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hexane-2,5-dione and the anhydrous solvent.

-

Carefully add phosphorus pentasulfide in portions to the stirred solution. The reaction can be exothermic.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to yield 2,5-dimethylthiophene.

The Fiesselmann Thiophene Synthesis: A Versatile Route from Acetylenic Esters

Developed by Hans Fiesselmann, this synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[9][10] It involves the base-catalyzed condensation of α,β-acetylenic esters with thioglycolic acid or its esters.[10][11]

Core Starting Materials:

-

α,β-Acetylenic Esters: These provide the C3-C4-C5 portion of the thiophene ring.

-

Thioglycolic Acid and its Derivatives: This reagent delivers the sulfur atom and the C2 carbon.

Mechanistic Rationale: The reaction initiates with the deprotonation of the thioglycolic acid derivative, which then undergoes a Michael addition to the triple bond of the acetylenic ester.[9] A subsequent intramolecular condensation and elimination of an alcoholate leads to the formation of the thiophene ring.[10] The reaction proceeds through a series of base-catalyzed 1,4-conjugate additions.[1]

Experimental Protocol: Synthesis of a 3-Hydroxy-2-thiophenecarboxylate Derivative

Materials:

-

An α,β-acetylenic ester (e.g., ethyl propiolate)

-

Methyl thioglycolate

-

A strong base (e.g., sodium methoxide)

-

Anhydrous methanol

Procedure:

-

Dissolve the α,β-acetylenic ester and methyl thioglycolate in anhydrous methanol in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath and slowly add a solution of sodium methoxide in methanol.

-

Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

The Gewald Aminothiophene Synthesis: A Multicomponent Approach to 2-Aminothiophenes

The Gewald synthesis is a powerful one-pot, multicomponent reaction for the preparation of 2-aminothiophenes.[12] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[13]

Core Starting Materials:

-

A Ketone or Aldehyde with an α-Methylene Group: This provides the C4 and C5 atoms of the thiophene ring.

-

An α-Cyanoester (or other activated nitrile): This furnishes the C2 and C3 atoms, along with the amino and ester functionalities.

-

Elemental Sulfur: The sulfur source for the heterocycle.

-

Base: Typically a tertiary amine like morpholine or triethylamine.

Mechanistic Rationale: The reaction begins with a Knoevenagel condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated nitrile. The sulfur then adds to the α-carbon, followed by an intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene.

Diagram: Gewald Aminothiophene Synthesis Workflow

Caption: Workflow for the Gewald Aminothiophene Synthesis.

The Hinsberg Synthesis: Condensation of 1,2-Dicarbonyls

The Hinsberg synthesis involves the reaction of a 1,2-dicarbonyl compound (an α-diketone) with diethyl thiodiacetate in the presence of a strong base to form a thiophene dicarboxylate.[1][14]

Core Starting Materials:

-

1,2-Dicarbonyl Compound: (e.g., benzil)

-

Diethyl thiodiacetate: Provides the sulfur atom and the remaining two carbons of the thiophene ring.

-

Base: Sodium ethoxide is commonly used.

Mechanistic Rationale: The reaction is a type of Stobbe condensation.[14][15] The base deprotonates the diethyl thiodiacetate, which then attacks one of the carbonyl groups of the 1,2-dicarbonyl compound. A subsequent intramolecular cyclization via a lactone intermediate, followed by dehydration, leads to the formation of the thiophene ring.[15]

Part 2: Modern Methods for Thiophene Functionalization

While classical methods are excellent for constructing the thiophene core, modern synthetic chemistry has provided a powerful toolkit for the direct functionalization of pre-existing thiophene rings. These methods, particularly transition metal-catalyzed cross-coupling reactions, offer high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[16][17] For thiophene synthesis, this typically involves coupling a halothiophene with a boronic acid or ester.

Core Starting Materials:

-

Halothiophenes: 2-Bromothiophene and 2,5-dibromothiophene are common starting points. The reactivity of the halogen follows the order I > Br > Cl.

-

Aryl or Vinyl Boronic Acids/Esters: A wide variety of these reagents are commercially available, allowing for the introduction of diverse substituents.

-

Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, and other palladium complexes are frequently used.

-

Base: Carbonates (e.g., Na₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄) are typical choices.

Causality in Experimental Choices: The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions like dehalogenation or homocoupling. The ligand plays a key role in stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling: Utilizing Organotin Reagents

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms C-C bonds between an organotin compound and an organic halide or triflate.[16][18]

Core Starting Materials:

-

Halothiophenes: Similar to the Suzuki coupling, halothiophenes are the electrophilic partners.

-

Organostannanes: (e.g., 2-(tributylstannyl)thiophene). These are the nucleophilic partners. While highly effective, the toxicity of organotin compounds is a significant drawback.[16]

Trustworthiness of the Protocol: The Stille reaction is known for its tolerance of a wide range of functional groups and for being relatively insensitive to the presence of water or air, which can simplify the experimental setup.[16] However, the stoichiometric tin byproducts can be difficult to remove from the reaction mixture, requiring careful purification.

Direct C-H Activation/Arylation: A More Atom-Economical Approach

In recent years, direct C-H activation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions.[19][20] This approach avoids the need to pre-functionalize the thiophene ring with a halogen or organometallic group.

Core Principles: A transition metal catalyst (often palladium or rhodium) selectively cleaves a C-H bond on the thiophene ring and facilitates the formation of a new C-C or C-heteroatom bond. The regioselectivity of C-H activation is a key challenge, as thiophenes have multiple C-H bonds. The α-positions (C2 and C5) are generally more reactive towards electrophilic substitution and are often the preferred sites for C-H functionalization.[21][22] However, with the use of directing groups or specialized catalytic systems, functionalization at the β-positions (C3 and C4) can be achieved.[23]

Expertise in Action: The development of catalyst systems that can control the regioselectivity of C-H functionalization is a major area of research.[24][25] For example, the use of a removable directing group can guide the catalyst to a specific C-H bond, allowing for the synthesis of otherwise difficult-to-access isomers.[19]

Part 3: Comparative Analysis of Synthetic Strategies

The choice of synthetic route to a target thiophene derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.

| Synthetic Method | Starting Materials | Key Advantages | Key Limitations |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, P₄S₁₀ or Lawesson's reagent | Simple, reliable, good for symmetrically substituted thiophenes.[6][7] | Limited availability of 1,4-dicarbonyls, harsh reaction conditions.[7] |

| Fiesselmann Synthesis | α,β-Acetylenic esters, Thioglycolic acid derivatives | Provides access to highly functionalized thiophenes (e.g., hydroxy, carboxyl).[9][10] | Requires acetylenic precursors which may not be readily available. |

| Gewald Synthesis | Ketones/aldehydes, Activated nitriles, Sulfur | Multicomponent, one-pot reaction, excellent for 2-aminothiophenes.[12][13] | Limited to the synthesis of aminothiophenes. |

| Hinsberg Synthesis | 1,2-Dicarbonyl compounds, Diethyl thiodiacetate | Useful for specific substitution patterns.[1][14] | Requires α-diketone starting materials.[15] |

| Suzuki-Miyaura Coupling | Halothiophenes, Boronic acids/esters | High functional group tolerance, mild conditions, readily available starting materials.[16][17] | Requires pre-functionalized halothiophenes. |

| Stille Coupling | Halothiophenes, Organostannanes | Very high functional group tolerance, insensitive to air/water.[16][18] | Toxicity and removal of tin byproducts.[16] |

| Direct C-H Activation | Thiophene, Aryl halide (or other coupling partner) | Atom-economical, avoids pre-functionalization.[19][20] | Regioselectivity can be challenging to control.[25] |

Conclusion: A Forward Look

The synthesis of thiophene-based molecules is a vibrant and continually evolving field. While the classical ring-forming reactions provide a solid foundation for accessing the core heterocycle, modern cross-coupling and C-H activation methodologies have revolutionized the ability to functionalize the thiophene ring with precision and efficiency. For researchers in drug discovery and materials science, a thorough understanding of these diverse synthetic strategies is paramount. The ability to select the optimal starting materials and reaction conditions is key to unlocking the full potential of the thiophene scaffold in the development of novel, high-value molecules.

References

-

Fiesselmann thiophene synthesis - Wikiwand. [Link]

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

- Shafiee, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

-

Paal-Knorr Thiophene Synthesis - Organic Chemistry Portal. [Link]

-

Mechanism of Fiesselmann thiophene synthesis. - ResearchGate. [Link]

- Mishra, R., & Sharma, P. K. A Review On Synthesis and Medicinal Importance of Thiophene. Scribd.

-

Synthesis of thiophene and Their Pharmacological Activity - ResearchGate. [Link]

-

Paal–Knorr synthesis - Wikipedia. [Link]

-

Fiesselmann thiophene synthesis - Wikipedia. [Link]

-

Paal–Knorr synthesis of thiophene - Química Organica.org. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. [Link]

-

Synthesis of Furan and Thiophene. [Link]

-

Fiesselmann Thiophene Synthesis Mechanism | Organic Chemistry - YouTube. [Link]

-

Thiophene - Wikipedia. [Link]

-

Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters. [Link]

-

Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling - ACS Publications. [Link]

-

Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - MDPI. [Link]

-

Recent Achievement in the Synthesis of Thiophenes - Bentham Science Publishers. [Link]

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]

-

The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines - MDPI. [Link]

-

Iron-Catalyzed C–H Activation for Heterocoupling and Copolymerization of Thiophenes with Enamines. Journal of the American Chemical Society. [Link]

-

Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. [Link]

-

Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study | Request PDF - ResearchGate. [Link]

-

Hinsberg synthesis - ResearchGate. [Link]

-

Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes*. PubMed. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. [Link]

-

Diversity-oriented approach to functional thiophene dyes by Suzuki coupling-lithiation one-pot sequences - Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Thiophene-Based Compounds | Encyclopedia MDPI. [Link]

-

Hinsberg Thiophene Synthesis - Explore the Science & Experts - ideXlab. [Link]

-

Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation - RSC Publishing. [Link]

-

Five-membered Heterocycles Pyrrole, Furan and Thiophene. [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

-

Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). [Link]

-

Hinsberg Thiophene synthesis - YouTube. [Link]

-

Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PubMed. [Link]

-

Synthetic approaches to functionalized thiophenes. - ResearchGate. [Link]

-

Mastering Stille Coupling for Advanced Polymer Synthesis with Tin-Containing Thiophene Derivatives - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Regioselective Oxidative Coupling Reactions of 3-Substituted Thiophenes with Arylboronic Acids. Organic Letters. [Link]

-

The Stille Reaction - Chem 115 Myers. [Link]

-

Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC - NIH. [Link]

-

Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - ResearchGate. [Link]

-

Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems - Pearson. [Link]

-

Stille Couplings Catalyzed by Palladium-on-Carbon with CuI as a Cocatalyst: Synthesis of 2-(4′-Acetylphenyl)Thiophene | Request PDF - ResearchGate. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Thiophene - Wikipedia [en.wikipedia.org]

- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. Paal–Knorr synthesis of thiophene [quimicaorganica.org]

- 9. Fiesselmann thiophene synthesis - Wikiwand [wikiwand.com]

- 10. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 23. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]

- 24. Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

A Technical Guide to 4-Bromo-5-methylthiophene-2-carbaldehyde: Synthesis, Reactivity, and Applications

This guide provides an in-depth exploration of 4-bromo-5-methylthiophene-2-carbaldehyde, a key heterocyclic building block in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development and materials science, this document elucidates the compound's structural characteristics, synthetic pathways, chemical reactivity, and significant applications. We will delve into the causality behind synthetic strategies and reaction choices, offering field-proven insights to empower your research and development endeavors.

Introduction: The Strategic Importance of Substituted Thiophenes

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a bioisostere of the benzene ring. Its incorporation into molecular architectures can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. The specific substitution pattern of 4-bromo-5-methylthiophene-2-carbaldehyde, featuring bromo, methyl, and formyl groups, offers a versatile platform for molecular elaboration, making it a valuable intermediate in the synthesis of complex organic molecules.[1]

Key Structural Features and IUPAC Nomenclature

The formal IUPAC name for the compound is 4-bromo-5-methylthiophene-2-carbaldehyde .[1][2] This name precisely describes a thiophene ring with a bromine atom at the 4-position, a methyl group at the 5-position, and a carbaldehyde (or formyl) group at the 2-position.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 4-Bromo-5-methylthiophene-2-carbaldehyde | 29421-75-8 | C6H5BrOS | 205.07 g/mol |

Synthesis of 4-Bromo-5-methylthiophene-2-carbaldehyde

The synthesis of 4-bromo-5-methylthiophene-2-carbaldehyde can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and regiochemical control. The primary challenge lies in the selective introduction of the three different substituents onto the thiophene core.

Synthetic Strategy: Formylation followed by Bromination

One common and logical approach involves the initial formylation of a pre-substituted thiophene, followed by regioselective bromination.

Workflow: Synthesis via Formylation and Bromination

Caption: Synthetic pathway starting from 2-methylthiophene.

Step-by-Step Protocol:

-

Vilsmeier-Haack Formylation of 2-Methylthiophene: The synthesis can commence with 2-methylthiophene. The Vilsmeier-Haack reaction, employing a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a highly effective method for introducing a formyl group onto electron-rich aromatic rings.[1] The methyl group at the 2-position is an activating group and directs the electrophilic Vilsmeier reagent primarily to the vacant 5-position, yielding 5-methylthiophene-2-carbaldehyde.[1][3]

-

Regioselective Bromination: The subsequent step is the critical bromination of 5-methylthiophene-2-carbaldehyde. The existing substituents (methyl and formyl groups) direct the incoming electrophile. The use of a mild brominating agent like N-bromosuccinimide (NBS) in a solvent such as acetonitrile allows for controlled bromination. The electron-donating methyl group at position 5 and the electron-withdrawing, meta-directing formyl group at position 2 work in concert to direct the bromine atom to the 4-position, thus yielding the desired product.[1]

Synthetic Strategy: Bromination followed by Formylation

An alternative pathway involves introducing the bromine atom prior to the formyl group.

Workflow: Synthesis via Bromination and Formylation

Caption: Alternative synthesis from 3-bromo-2-methylthiophene.

This approach would start with an appropriately brominated methylthiophene. For instance, the Vilsmeier-Haack formylation of 3-bromo-2-methylthiophene would be expected to introduce the formyl group at the vacant and activated 5-position, directly yielding 4-bromo-5-methylthiophene-2-carbaldehyde.[1] The success of this route is contingent on the efficient and regioselective synthesis of the 3-bromo-2-methylthiophene starting material.

Chemical Reactivity and Synthetic Utility

The unique arrangement of functional groups in 4-bromo-5-methylthiophene-2-carbaldehyde provides two distinct and highly valuable reactive sites: the aldehyde and the carbon-bromine bond. This dual reactivity allows for selective and sequential modifications, making it a powerful intermediate for building molecular diversity.[1]

Reactions at the Aldehyde Group

The carbaldehyde group is a versatile handle for a wide array of chemical transformations.

-

Reduction: The aldehyde can be readily reduced to a primary alcohol, (4-bromo-5-methylthiophen-2-yl)methanol. This is typically achieved using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. The selectivity of NaBH₄ is advantageous as it generally does not affect the carbon-bromine bond.[1]

-

Nucleophilic Addition: Organometallic reagents, such as Grignard (R-MgBr) and organolithium (R-Li) reagents, add to the carbonyl carbon to form secondary alcohols after an aqueous workup. For example, reaction with methylmagnesium bromide would yield 1-(4-bromo-5-methylthiophen-2-yl)ethanol.[1]

-

Wittig Reaction: The Wittig reaction provides a classic route to alkenes by reacting the aldehyde with a phosphorus ylide. This allows for the conversion of the C=O double bond to a C=C double bond, enabling the synthesis of various vinyl-thiophene derivatives.[1]

Reactions at the Carbon-Bromine Bond

The bromine atom, positioned on the aromatic thiophene ring, is an excellent leaving group, particularly in palladium-catalyzed cross-coupling reactions. This functionality is pivotal for constructing complex molecular architectures.[1]

-

Suzuki-Miyaura Cross-Coupling: This is one of the most powerful C-C bond-forming reactions in modern synthesis. 4-bromo-5-methylthiophene-2-carbaldehyde can be coupled with a wide variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄).[4][5] This reaction is fundamental to creating biaryl structures, which are common motifs in pharmaceuticals and organic electronic materials.[1][4]

Logical Relationship: Orthogonal Reactivity

Caption: Orthogonal reactivity of the aldehyde and bromo groups.

Applications in Research and Development

The synthetic versatility of 4-bromo-5-methylthiophene-2-carbaldehyde makes it a high-value intermediate in several cutting-edge areas of chemical science.

Medicinal Chemistry and Drug Discovery

Thiophene derivatives are extensively investigated for their wide range of biological activities. The ability to use this compound to generate large libraries of diverse molecules is a significant asset in the search for new therapeutic agents.[1] For example, thiophene-containing compounds have been explored for their potential as:

-

Spasmolytic agents for conditions like irritable bowel syndrome.[1]

-

Enzyme inhibitors , such as inhibitors of D-amino acid oxidase.[8]

The Suzuki coupling of related bromothiophene carbaldehydes has been used to synthesize novel 4-arylthiophene-2-carbaldehydes, which have demonstrated promising antibacterial, anti-urease, and antioxidant activities.[4]

Materials Science

Beyond pharmacology, this aldehyde serves as a crucial precursor in the development of advanced organic materials. The thiophene unit is a common component of conductive polymers and organic semiconductors due to its electron-rich nature. By using cross-coupling reactions, various aryl groups can be attached to the thiophene core, allowing for the fine-tuning of the material's electronic and optical properties.[1] This strategy is employed to create materials for:

-

Organic Field-Effect Transistors (OFETs)

-

Organic Light-Emitting Diodes (OLEDs)

-

Dye-Sensitized Solar Cells (DSSCs)[8]

Spectroscopic Characterization

The structural elucidation of 4-bromo-5-methylthiophene-2-carbaldehyde and its derivatives relies on standard spectroscopic techniques.

-